
2-Sulfanylidene-2,3-dihydro-4H-1,3-thiazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of NSC 153188 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes the following steps:
Formation of the Isoindole Core: The isoindole core is synthesized through a series of condensation reactions.
Introduction of the Fluoro Group: The fluoro group is introduced using fluorinating agents under controlled conditions.
Formation of the Benzoxazin Ring: The benzoxazin ring is formed through cyclization reactions involving appropriate precursors.
Final Assembly: The final compound is assembled by coupling the intermediate products under specific reaction conditions.
Industrial production methods for NSC 153188 would involve scaling up these synthetic routes, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
NSC 153188 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro group, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
NSC 153188 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of NSC 153188 involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved in its mechanism of action are still under investigation, but it is thought to influence various biochemical processes within cells .
Comparison with Similar Compounds
NSC 153188 can be compared with other similar compounds, such as:
2-(7-Fluoro-3-oxo-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-3a,4,5,6-tetrahydro-1H-isoindole-1,3(2H)-dione: This compound shares a similar core structure but differs in the functional groups attached.
1H-Isoindole-1,3(2H)-dione derivatives: These compounds have variations in the substituents on the isoindole core, leading to differences in their chemical and biological properties.
Properties
CAS No. |
1193-26-6 |
|---|---|
Molecular Formula |
C4H3NOS2 |
Molecular Weight |
145.2 g/mol |
IUPAC Name |
2-sulfanylidene-1,3-thiazin-4-one |
InChI |
InChI=1S/C4H3NOS2/c6-3-1-2-8-4(7)5-3/h1-2H,(H,5,6,7) |
InChI Key |
MRNXDIYABSQJOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=S)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


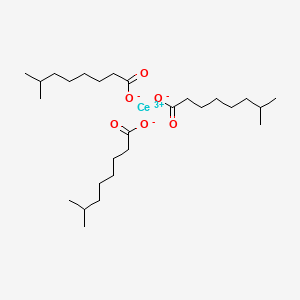
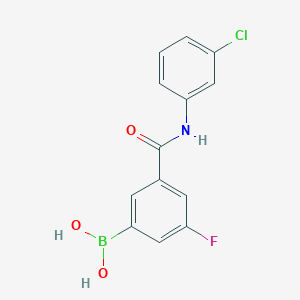
![1-Butyl-2-methyl-3-[2-(3-methyl-1-benzothiophen-2-yl)cyclohex-1-en-1-yl]-1H-indole](/img/structure/B12641818.png)
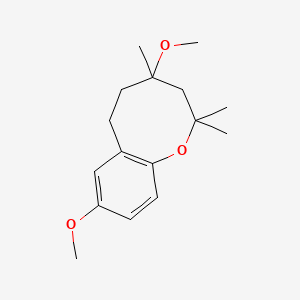
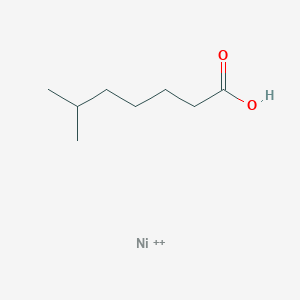
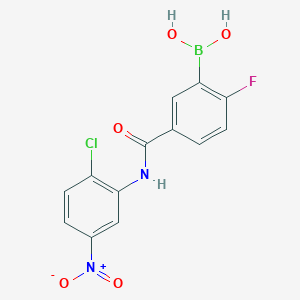
![Benzenesulfonamide, 4-methoxy-N-[3-(methoxymethyl)phenyl]-N-methyl-3-(1-piperazinyl)-](/img/structure/B12641838.png)

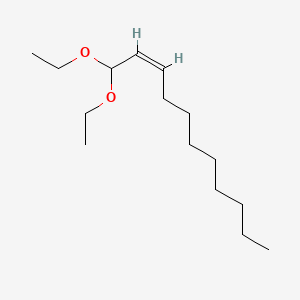

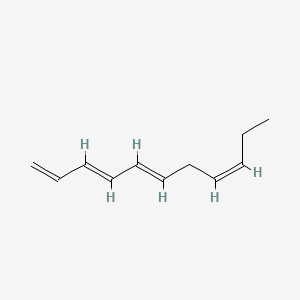
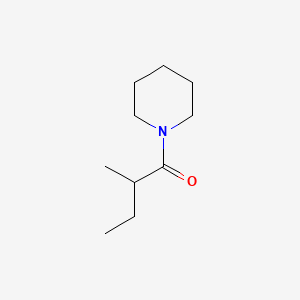
![(2S)-4-[(4-Methoxyphenyl)methyl]-2-(4-nitrophenyl)morpholine](/img/structure/B12641869.png)
![N-(2-aminoethyl)-3-[1-(4-chloro-2-fluoro-3-phenoxyphenyl)propylamino]butanamide](/img/structure/B12641880.png)
